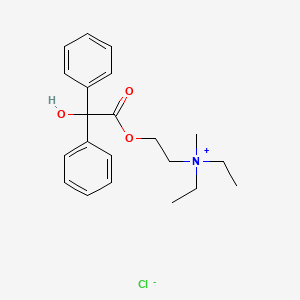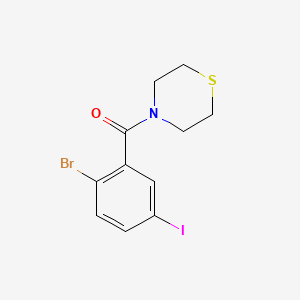
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C11H11BrINOS It is a complex molecule that contains bromine, iodine, and a thiomorpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(thiomorpholino)methanone typically involves the reaction of 2-bromo-5-iodobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of hazardous reagents like bromine and iodine compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiomorpholine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-iodophenyl)(thiomorpholino)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine and iodine atoms may play a role in its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: This compound has a similar structure but with a fluorine atom instead of iodine.
2-Bromo-5-iodophenyl methyl sulphone: This compound contains a sulfone group instead of the thiomorpholine ring.
Uniqueness
The thiomorpholine ring also adds to its distinctiveness by providing additional sites for chemical modifications .
Propriétés
Formule moléculaire |
C11H11BrINOS |
|---|---|
Poids moléculaire |
412.09 g/mol |
Nom IUPAC |
(2-bromo-5-iodophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11BrINOS/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
OFJNLDBUPVWXOR-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C(=O)C2=C(C=CC(=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



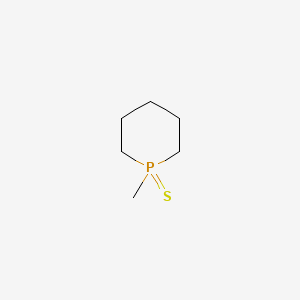
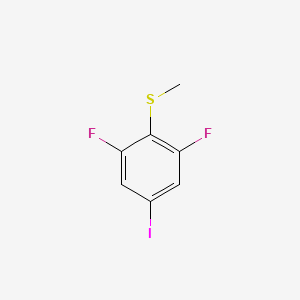
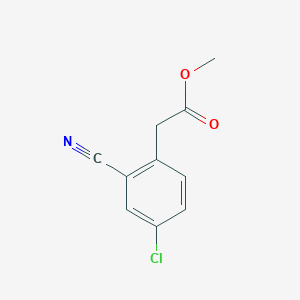
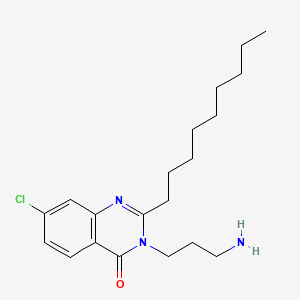
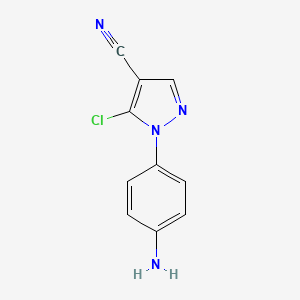
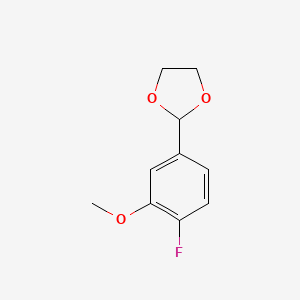
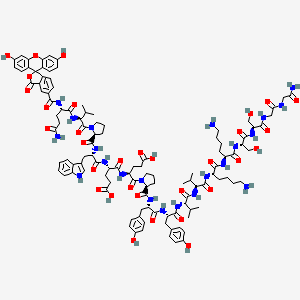
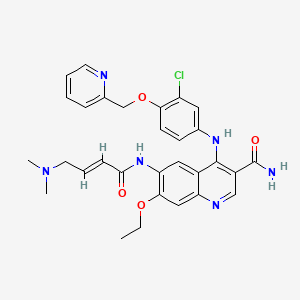
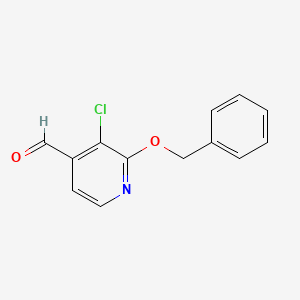
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
